molecular formula C14H17ClO B1327596 2-(4-Chlorophenyl)ethyl cyclopentyl ketone CAS No. 898788-59-5

2-(4-Chlorophenyl)ethyl cyclopentyl ketone

Cat. No.: B1327596
CAS No.: 898788-59-5
M. Wt: 236.73 g/mol
InChI Key: JAZWZVIWCSORLF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethyl cyclopentyl ketone is an organic compound with the molecular formula C14H17ClO. It is a ketone derivative characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a cyclopentyl ketone moiety.

Scientific Research Applications

2-(4-Chlorophenyl)ethyl cyclopentyl ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone typically involves the reaction of 4-chlorophenylacetic acid with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the acyl group from the acid is transferred to the cyclopentanone, forming the desired ketone product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethyl cyclopentyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)ethyl methyl ketone
  • 2-(4-Chlorophenyl)ethyl ethyl ketone
  • 2-(4-Chlorophenyl)ethyl propyl ketone

Uniqueness

2-(4-Chlorophenyl)ethyl cyclopentyl ketone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-cyclopentylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZWZVIWCSORLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644506
Record name 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-59-5
Record name 3-(4-Chlorophenyl)-1-cyclopentyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-1-cyclopentylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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